AC-D-BPA-OH AC-D-BPA-OH
Brand Name: Vulcanchem
CAS No.: 104504-42-9
VCID: VC21537225
InChI: InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1
SMILES: CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

AC-D-BPA-OH

CAS No.: 104504-42-9

Cat. No.: VC21537225

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

* For research use only. Not for human or veterinary use.

AC-D-BPA-OH - 104504-42-9

CAS No. 104504-42-9
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name (2R)-2-acetamido-3-(4-benzoylphenyl)propanoic acid
Standard InChI InChI=1S/C18H17NO4/c1-12(20)19-16(18(22)23)11-13-7-9-15(10-8-13)17(21)14-5-3-2-4-6-14/h2-10,16H,11H2,1H3,(H,19,20)(H,22,23)/t16-/m1/s1
Standard InChI Key WLYJTWQCNXWBRA-MRXNPFEDSA-N
Isomeric SMILES CC(=O)N[C@H](CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
SMILES CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O
Canonical SMILES CC(=O)NC(CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)O

Chemical Identity and Structure

AC-D-BPA-OH is a compound with the molecular formula C18H17NO4 and an exact molecular mass of 311.11575802 . The compound is formally known as N-alpha-acetyl-p-benzoyl-D-phenylalanine, with several alternative nomenclatures recognized within the scientific community. These synonyms include:

  • AC-P-BZ-D-PHENYLALANINE

  • AC-P-BZ-D-PHE-OH

  • ACETYL-4-BENZOYL-D-PHENYLALANINE

  • AC-D-PHE(4-BZ)-OH

  • AC-D-PHE(4-BZO)-OH

  • Acetyl-D-4-Benzoylphenylalanine

The compound contains specific functional groups that contribute to its chemical behavior. Most notably, it possesses an acetylated amino acid structure with a benzoyl group attached to the phenyl ring of D-phenylalanine. The presence of these functional groups enables various chemical interactions including hydrogen bonding and potential reactivity at specific sites within the molecule.

The structural configuration of AC-D-BPA-OH includes one defined stereocenter , specifically at the alpha carbon of the phenylalanine residue. This stereochemistry is explicitly identified as the D-configuration in the compound name, distinguishing it from its potential L-isomer counterpart.

Physical and Chemical Properties

AC-D-BPA-OH exhibits distinctive physicochemical properties that define its behavior in various chemical environments. The compound possesses a molecular weight of 311.33 g/mol and demonstrates specific characteristics relevant to its potential applications and handling requirements .

Computed Physicochemical Parameters

Based on computational predictions and laboratory analyses, the following properties have been established for AC-D-BPA-OH:

PropertyValueUnits
Molecular Weight311.33g/mol
XLogP31.5-
Hydrogen Bond Donor Count2-
Hydrogen Bond Acceptor Count4-
Rotatable Bond Count6-
Topological Polar Surface Area83.5Ų
Density (Predicted)1.241±0.06g/cm³
Boiling Point (Predicted)585.2±50.0°C
Melting Point307.7°C
Complexity434-
Defined Atom Stereocenter Count1-

These parameters provide crucial information regarding the compound's solubility profile, potential for membrane permeability, and general chemical behavior . The moderate XLogP3 value of 1.5 suggests a balance between hydrophilic and lipophilic properties, while the hydrogen bond donor and acceptor counts indicate potential for specific molecular interactions.

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